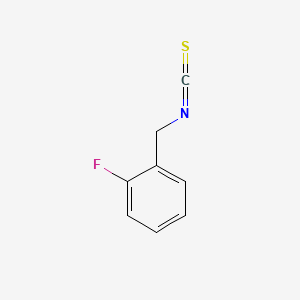

2-氟苄基异硫氰酸酯

描述

2-Fluorobenzyl isothiocyanate is an organic compound with the molecular formula C8H6FNS. It is a derivative of benzyl isothiocyanate, where a fluorine atom is substituted at the second position of the benzene ring.

科学研究应用

2-Fluorobenzyl isothiocyanate has several applications in scientific research:

作用机制

Mode of Action

Isothiocyanates, a class of compounds to which 2-fluorobenzyl isothiocyanate belongs, are known to interact with their targets and induce changes at the molecular level .

Biochemical Pathways

Isothiocyanates, including 2-Fluorobenzyl isothiocyanate, have been shown to modulate a large number of cancer-related targets or pathways. These include the inhibition of cytochrome P450 enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), and other pathways involved in chemoprevention .

Result of Action

Isothiocyanates are known to exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of isothiocyanates .

生化分析

Biochemical Properties

2-Fluorobenzyl isothiocyanate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with deubiquitinating enzymes such as USP9x and UCH37, which are associated with tumorigenesis . By inhibiting these enzymes, 2-Fluorobenzyl isothiocyanate can increase the ubiquitination and subsequent degradation of proteins like Mcl-1 and Bcr-Abl, which are crucial for cell survival and proliferation . These interactions highlight the potential of 2-Fluorobenzyl isothiocyanate as a therapeutic agent in cancer treatment.

Cellular Effects

2-Fluorobenzyl isothiocyanate exerts various effects on different types of cells and cellular processes. It has been shown to induce apoptosis in cancer cell lines by inhibiting cell growth and promoting cell death . This compound influences cell signaling pathways, gene expression, and cellular metabolism by targeting specific proteins and enzymes involved in these processes. For example, 2-Fluorobenzyl isothiocyanate can modulate the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification . Additionally, it can affect the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anticancer properties .

Molecular Mechanism

The molecular mechanism of action of 2-Fluorobenzyl isothiocyanate involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, 2-Fluorobenzyl isothiocyanate binds to cysteine residues in proteins, leading to the formation of covalent adducts that can alter protein function . This binding can inhibit the activity of enzymes such as histone deacetylases (HDACs) and cytochrome P450 enzymes, resulting in changes in gene expression and cellular metabolism . Additionally, 2-Fluorobenzyl isothiocyanate can activate the Nrf2 pathway, which regulates the expression of antioxidant and detoxification enzymes, thereby enhancing cellular defense mechanisms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Fluorobenzyl isothiocyanate can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods . The long-term effects of 2-Fluorobenzyl isothiocyanate on cellular function have been observed in both in vitro and in vivo studies, where it has been shown to induce sustained changes in gene expression and cellular metabolism . These findings suggest that 2-Fluorobenzyl isothiocyanate can have lasting effects on cellular processes, making it a promising candidate for therapeutic applications.

Dosage Effects in Animal Models

The effects of 2-Fluorobenzyl isothiocyanate can vary with different dosages in animal models. Studies have demonstrated that this compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological responses . For example, at low doses, 2-Fluorobenzyl isothiocyanate can inhibit cell growth and induce apoptosis, while at higher doses, it can cause genotoxic effects and oxidative stress . Additionally, threshold effects have been observed, where certain biological responses are only triggered at specific dosage levels .

Metabolic Pathways

2-Fluorobenzyl isothiocyanate is involved in several metabolic pathways, including the mercapturic acid pathway. This pathway involves the conjugation of 2-Fluorobenzyl isothiocyanate with glutathione, followed by enzymatic degradation and N-acetylation . The compound can also interact with enzymes such as cytochrome P450 and glutathione S-transferases, which play key roles in its metabolism and detoxification . These interactions can affect metabolic flux and metabolite levels, further influencing the biological activity of 2-Fluorobenzyl isothiocyanate .

Transport and Distribution

The transport and distribution of 2-Fluorobenzyl isothiocyanate within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs) . Once inside the cell, 2-Fluorobenzyl isothiocyanate can bind to proteins such as albumin, which can affect its localization and accumulation . These interactions play a crucial role in determining the bioavailability and efficacy of 2-Fluorobenzyl isothiocyanate in different tissues and cellular compartments .

Subcellular Localization

The subcellular localization of 2-Fluorobenzyl isothiocyanate can influence its activity and function. This compound can be targeted to specific cellular compartments or organelles through various mechanisms, including targeting signals and post-translational modifications . For example, 2-Fluorobenzyl isothiocyanate can be directed to the nucleus, where it can interact with nuclear proteins and influence gene expression . Additionally, it can localize to the mitochondria, where it can affect mitochondrial function and induce apoptosis . These subcellular localization patterns are critical for understanding the biological activity and therapeutic potential of 2-Fluorobenzyl isothiocyanate.

准备方法

Synthetic Routes and Reaction Conditions: 2-Fluorobenzyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 2-fluorobenzylamine with thiophosgene. The reaction typically proceeds under mild conditions, with the amine reacting with thiophosgene to form the corresponding isothiocyanate .

Industrial Production Methods: In industrial settings, the production of 2-fluorobenzyl isothiocyanate may involve the use of safer and more scalable methods. For instance, the reaction of 2-fluorobenzylamine with carbon disulfide and a suitable catalyst can yield the desired isothiocyanate. This method is advantageous due to its lower toxicity and higher yield .

化学反应分析

Types of Reactions: 2-Fluorobenzyl isothiocyanate undergoes various chemical reactions, including:

Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.

Cycloaddition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as primary amines or alcohols are commonly used.

Cycloaddition Reactions: These reactions often require the presence of a catalyst and are conducted under controlled temperature and pressure conditions.

Major Products:

Thioureas: Formed from the reaction with amines.

Thiocarbamates: Formed from the reaction with alcohols.

Heterocyclic Compounds: Resulting from cycloaddition reactions.

相似化合物的比较

Benzyl isothiocyanate: Lacks the fluorine substitution, resulting in different reactivity and biological activity.

Phenyl isothiocyanate: Similar structure but without the benzyl group, leading to different chemical properties and applications.

Uniqueness: 2-Fluorobenzyl isothiocyanate is unique due to the presence of the fluorine atom, which enhances its reactivity and potential biological activity. The fluorine substitution can influence the compound’s lipophilicity, stability, and ability to interact with biological targets, making it a valuable compound for research and industrial applications .

属性

IUPAC Name |

1-fluoro-2-(isothiocyanatomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNS/c9-8-4-2-1-3-7(8)5-10-6-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHJNPMOABDDXEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN=C=S)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90214593 | |

| Record name | 2-Fluorobenzyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90214593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64382-80-5 | |

| Record name | 2-Fluorobenzyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064382805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluorobenzyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90214593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 64382-80-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Isopropyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B1295418.png)